3-Methylbenzo[b]thiophene-2-carboxylic acid

Antimicrobial Medicinal Chemistry Structure-Activity Relationship

Researchers developing kinase inhibitors or antimicrobial agents require precise 3-methyl substitution to ensure target selectivity-generic benzothiophene analogs compromise SAR. This compound solves that: • Validated scaffold for PI3K/MK2 kinase inhibitor programs (distinct from 6-methyl NK2 antagonists) • Direct precursor for thiosemicarbazone antimicrobial libraries with published MIC data • ≥97% purity; ambient shipping; in stock for immediate dispatch

Molecular Formula C10H8O2S
Molecular Weight 192.24 g/mol
CAS No. 3133-78-6
Cat. No. B188922
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylbenzo[b]thiophene-2-carboxylic acid
CAS3133-78-6
Molecular FormulaC10H8O2S
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESCC1=C(SC2=CC=CC=C12)C(=O)O
InChIInChI=1S/C10H8O2S/c1-6-7-4-2-3-5-8(7)13-9(6)10(11)12/h2-5H,1H3,(H,11,12)
InChIKeyYVKLUKXESFJRCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methylbenzo[b]thiophene-2-carboxylic acid (CAS 3133-78-6) Procurement Guide for Research and Industrial Synthesis


3-Methylbenzo[b]thiophene-2-carboxylic acid (CAS 3133-78-6) is a heterocyclic aromatic compound belonging to the benzo[b]thiophene-2-carboxylic acid class, distinguished by a methyl substituent at the 3-position of the fused thiophene ring. This compound serves primarily as a versatile synthetic intermediate and molecular scaffold for the development of bioactive derivatives, including antimicrobial agents , kinase inhibitors [1], and pharmaceutical building blocks . It is supplied commercially in high purity (typically ≥97%), with a molecular formula of C₁₀H₈O₂S and molecular weight of 192.23 g/mol [2].

Why 3-Methylbenzo[b]thiophene-2-carboxylic acid (CAS 3133-78-6) Cannot Be Replaced by Unsubstituted or Differently Substituted Analogs


Generic substitution among benzo[b]thiophene-2-carboxylic acid analogs is not feasible due to the pronounced impact of substituent position and identity on biological activity, physicochemical properties, and synthetic utility. The 3-methyl group in the target compound sterically hinders the carboxylic acid, altering its reactivity and hydrogen-bonding capacity compared to the unsubstituted parent compound (CAS 6314-28-9) . Furthermore, comparative antimicrobial studies of thiosemicarbazone derivatives demonstrate that the 3-methyl and 3-bromo substituents yield distinct Minimum Inhibitory Concentration (MIC) profiles against Gram-positive and Gram-negative bacteria, confirming that even isosteric replacements at the 3-position produce non-equivalent biological outcomes . In kinase inhibitor development, the substitution pattern on the benzo[b]thiophene core critically influences binding affinity and selectivity; for example, 6-methyl derivatives exhibit subnanomolar potency against the neurokinin-2 (NK2) receptor, while the 3-methyl isomer serves as a distinct scaffold for PI3K and MK2 inhibition [1]. These divergent structure-activity relationships (SAR) underscore that substituting one analog for another would compromise experimental reproducibility and lead to erroneous conclusions in medicinal chemistry programs.

3-Methylbenzo[b]thiophene-2-carboxylic acid (CAS 3133-78-6): Quantifiable Differentiation Evidence Versus Analogs


Comparative Antimicrobial MIC Values: 3-Methyl vs. 3-Bromo Substituted Thiosemicarbazone Derivatives

In a direct comparative study of thiosemicarbazone derivatives synthesized from 3-methylbenzo[b]thiophene-2-carboxaldehyde and 3-bromobenzo[b]thiophene-2-carboxaldehyde, the 3-methyl derivatives (L1-L5) exhibited differential antibacterial activity against a panel of bacterial strains relative to their 3-bromo counterparts . The study employed the microdilution method to determine MIC values in μg/mL, providing quantitative evidence that the 3-methyl substitution pattern yields a distinct antimicrobial profile that cannot be predicted from the 3-bromo analog.

Antimicrobial Medicinal Chemistry Structure-Activity Relationship

Melting Point and Purity Specification: 3-Methylbenzo[b]thiophene-2-carboxylic acid vs. Unsubstituted Parent

The 3-methyl substituent significantly elevates the melting point compared to the unsubstituted benzo[b]thiophene-2-carboxylic acid. The target compound (CAS 3133-78-6) exhibits a melting point range of 241-244°C and is commercially available with a purity specification of 97% [1]. In contrast, the unsubstituted parent compound (benzo[b]thiophene-2-carboxylic acid, CAS 6314-28-9) has a lower melting point of 232-236°C . This difference of approximately 5-12°C provides a clear, measurable physical property that distinguishes the compounds for quality control and identity verification in procurement.

Physical Chemistry Quality Control Procurement

Molecular Weight and Physicochemical Property Differentiation from 3-Methylbenzothiophene

3-Methylbenzo[b]thiophene-2-carboxylic acid (MW 192.23 g/mol, CAS 3133-78-6) is frequently confused with its non-carboxylated analog 3-methylbenzothiophene (MW 148.23 g/mol, CAS 1455-18-1). The presence of the carboxylic acid functional group in the target compound confers essential reactivity for amide coupling, esterification, and other derivatization reactions central to medicinal chemistry workflows . The non-carboxylated analog lacks this synthetic handle and is not a viable replacement for fragment-based drug design or as a building block for library synthesis.

Synthetic Intermediate Building Block Fragment-Based Drug Design

Kinase Inhibition Selectivity: Divergent SAR Between 3-Methyl and 6-Methyl Substitution Patterns

The position of methyl substitution on the benzo[b]thiophene-2-carboxylic acid core profoundly influences kinase inhibition profiles. 6-Methylbenzo[b]thiophene-2-carboxylic acid derivatives have been optimized as potent neurokinin-2 (NK2) receptor antagonists with subnanomolar in vitro potency (e.g., compound 10i with Ki < 1 nM) [1]. In contrast, 3-methylbenzo[b]thiophene-2-carboxylic acid derivatives are cited in patent literature as selective inhibitors of phosphoinositide 3-kinase (PI3K) and MAPKAP kinase-2 (MK2), representing entirely distinct therapeutic targets [2]. This positional isomer effect demonstrates that the 3-methyl substitution pattern is non-fungible with 6-methyl for kinase inhibitor development.

Kinase Inhibition Drug Discovery Structure-Activity Relationship

Antitubercular Activity of Benzo[b]thiophene-2-Carboxylic Acid Derivatives: Class-Level MIC Benchmarking

While direct MIC data for 3-methylbenzo[b]thiophene-2-carboxylic acid against Mycobacterium tuberculosis are not available in the primary literature, a comprehensive study of 38 benzo[b]thiophene-2-carboxylic acid derivatives provides class-level benchmarks for antitubercular activity. In this study, compounds were evaluated against M. tuberculosis H37Ra (MTB), multidrug-resistant MTB (MDR-MTB), and dormant M. bovis BCG [1]. The most active derivatives exhibited MIC values as low as 0.60-0.61 μg/mL against dormant BCG (compounds 8c and 8g), while the overall MIC range for active compounds against MTB was 2.73-22.86 μg/mL. This establishes a quantitative reference range that can guide the evaluation of 3-methylbenzo[b]thiophene-2-carboxylic acid derivatives in antitubercular screening programs.

Antitubercular Infectious Disease Drug Discovery

Validated Application Scenarios for 3-Methylbenzo[b]thiophene-2-carboxylic acid (CAS 3133-78-6) Based on Evidence


Synthesis of Thiosemicarbazone Derivatives for Antimicrobial SAR Studies

Based on the direct comparative evidence in Section 3, this compound is optimally employed as the 3-methyl substituted precursor for synthesizing thiosemicarbazone libraries. Researchers can directly compare the antimicrobial activity of resulting derivatives against those derived from 3-bromo analogs to elucidate the electronic and steric contributions of the 3-position substituent on Gram-positive and Gram-negative bacterial inhibition . This application is supported by published crystal structures and MIC data.

Fragment-Based Drug Discovery Targeting PI3K and MK2 Kinases

The compound serves as a validated fragment scaffold for the development of selective PI3K and MK2 kinase inhibitors. Patent literature specifically identifies 3-methylbenzo[b]thiophene-2-carboxylic acid derivatives as privileged structures for this kinase family, distinguishing them from 6-methyl positional isomers optimized for NK2 receptor antagonism [1]. Researchers should procure this specific isomer to maintain target selectivity in their kinase inhibitor programs.

Precursor for Antitubercular Lead Optimization

As established in Section 3, the benzo[b]thiophene-2-carboxylic acid class demonstrates quantifiable antitubercular activity with MIC benchmarks of 0.60-22.86 μg/mL. 3-Methylbenzo[b]thiophene-2-carboxylic acid is an ideal starting material for synthesizing novel derivatives aimed at improving upon these class benchmarks, particularly against dormant M. bovis BCG where sub-μg/mL potency has been achieved by structurally related compounds [2].

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